(4-Cyclopropoxy-1,2-phenylene)dimethanamine
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Overview
Description
(4-Cyclopropoxy-1,2-phenylene)dimethanamine is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol This compound features a cyclopropoxy group attached to a phenylene ring, which is further substituted with two methanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-1,2-phenylene)dimethanamine typically involves the reaction of 4-cyclopropoxybenzaldehyde with a suitable amine source under controlled conditions. One common method involves the reductive amination of 4-cyclopropoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine like methylamine . The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification through distillation or crystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxy-1,2-phenylene)dimethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted phenylene derivatives
Scientific Research Applications
(4-Cyclopropoxy-1,2-phenylene)dimethanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-1,2-phenylene)dimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Cyclopropoxy-1,2-phenylene)dimethanamine: Similar structure with the cyclopropoxy group at the 3-position instead of the 4-position.
4,5-Dimethoxy-1,2-phenylene)dimethanamine: Features methoxy groups instead of the cyclopropoxy group.
Uniqueness
(4-Cyclopropoxy-1,2-phenylene)dimethanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
[2-(aminomethyl)-4-cyclopropyloxyphenyl]methanamine |
InChI |
InChI=1S/C11H16N2O/c12-6-8-1-2-11(5-9(8)7-13)14-10-3-4-10/h1-2,5,10H,3-4,6-7,12-13H2 |
InChI Key |
NKNOYPAWFBHPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)CN)CN |
Origin of Product |
United States |
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